Formation through Grignard Reaction: One common approach involves the reaction of a suitable electrophile with a Grignard reagent derived from 1-bromo-3-(trifluoromethyl)benzene. []
Introduction via Aromatic Substitution: In other cases, the 3-(trifluoromethyl)phenyl group is introduced through electrophilic or nucleophilic aromatic substitution reactions, depending on the specific target molecule. [, ]
HIV-1 inhibitors: Sch-350634 (1) is a piperazine-based CCR5 antagonist featuring a 3-(trifluoromethyl)phenyl group. It demonstrates potent inhibition of HIV-1 entry and replication in PBMCs. []
P2X7 antagonists: JNJ 54166060 (1), a 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivative with a 3-(trifluoromethyl)phenyl moiety, acts as a potent P2X7 antagonist with promising oral bioavailability. []
Cannabinoid receptor ligands: BAY 59-3074, featuring a 3-(trifluoromethyl)phenoxy group, acts as a partial agonist at both CB1 and CB2 receptors and shows potential in treating chronic pain. []
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1